molecular formula C25H40N2O11 B12374137 Perindopril Acyl-|A-D-glucuronide

Perindopril Acyl-|A-D-glucuronide

Cat. No.: B12374137
M. Wt: 544.6 g/mol
InChI Key: VEYBPHDESXGJIN-OBFFDTECSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Perindopril Acyl-|A-D-glucuronide involves the glucuronidation of Perindopril. This process typically requires the presence of UDP-glucuronosyltransferase (UGT) enzymes, which catalyze the transfer of glucuronic acid from UDP-glucuronic acid to Perindopril . The reaction conditions often include a buffered aqueous solution at a physiological pH and temperature.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for the enzymatic reaction. The product is then purified using chromatographic techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Perindopril Acyl-|A-D-glucuronide primarily undergoes hydrolysis and transacylation reactions. These reactions are facilitated by the presence of water and other nucleophiles .

Common Reagents and Conditions

The hydrolysis of this compound typically requires acidic or basic conditions, while transacylation reactions may occur under neutral conditions. Common reagents include water, acids, and bases .

Major Products Formed

The major products formed from the hydrolysis of this compound are Perindopril and glucuronic acid. Transacylation reactions can lead to the formation of various acylated derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Perindopril Acyl-|A-D-glucuronide is unique due to its glucuronidation, which enhances its solubility and facilitates its excretion. This property distinguishes it from other ACE inhibitors that do not undergo glucuronidation .

Properties

Molecular Formula

C25H40N2O11

Molecular Weight

544.6 g/mol

IUPAC Name

(2R,3R,4R,5S,6R)-6-[(2S,3aS,7aS)-1-[2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C25H40N2O11/c1-4-8-14(23(34)36-5-2)26-12(3)21(31)27-15-10-7-6-9-13(15)11-16(27)24(35)38-25-19(30)17(28)18(29)20(37-25)22(32)33/h12-20,25-26,28-30H,4-11H2,1-3H3,(H,32,33)/t12?,13-,14-,15-,16-,17+,18+,19-,20+,25+/m0/s1

InChI Key

VEYBPHDESXGJIN-OBFFDTECSA-N

Isomeric SMILES

CCC[C@@H](C(=O)OCC)NC(C)C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)C(=O)O)O)O)O

Canonical SMILES

CCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O

Origin of Product

United States

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